Nitroscanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mutagenicity Research

Scientific Field: Genetic Toxicology Application Summary: Nitroscanate has been studied for its mutagenic properties, particularly in the Ames Salmonella/microsome mutagenicity test . Methods of Application:

Strains Used: Salmonella typhimurium strains TA100 and TA98.

Procedure: The drug was tested for direct-acting mutagenicity with and without metabolic activation using rat liver S9 mix.

Technical Details: The mutagenicity was assessed by the increase in the number of revertant colonies. Nitroscanate showed direct-acting mutagenicity which increased with metabolic activation.

Veterinary Parasitology

Scientific Field: Veterinary Medicine Application Summary: Nitroscanate is used as an anthelmintic agent to treat parasitic infections in animals, such as Echinococcus granulosus and Taenia hydatigena . Methods of Application:

Form: Oral tablets.

Dosage: Varies based on the animal’s weight and type of infection. Nitroscanate tablets effectively free dogs from tapeworm infections, with a 50 percent effective dose rate for E. granulosus and a 90 percent effective dose rate for T.

Wastewater Treatment

Scientific Field: Environmental Microbiology Application Summary: Research on Nitrospira, a genus of bacteria involved in nitrification, has implications for the treatment of nitrogen-containing wastewaters . Methods of Application:

Process: Nitrification as part of wastewater treatment.

Pharmaceutical Analysis

Scientific Field: Analytical Chemistry Application Summary: Nitroscanate is analyzed for impurities in pharmaceuticals, particularly nitrosamines, which are mutagenic impurities . Methods of Application:

Techniques: High-performance liquid chromatography (HPLC).

Market Analysis

Scientific Field: Market Research Application Summary: Analysis of the global market trends, manufacturers, distributors, and prices of Nitroscanate . Methods of Application:

Data Collection: Gathering data from various industry reports and market analyses.

Drug Development

Scientific Field: Pharmacology Application Summary: Nitroscanate’s potential as a veterinary drug for controlling parasitic infestations is explored . Methods of Application:

Formulation: Typically supplied in tablet form for oral administration.

Antischistosomal Drug Research

Scientific Field: Pharmacology and Parasitology Application Summary: Nitroscanate has been investigated for its potential as an antischistosomal drug . Methods of Application:

Assays: Ames Salmonella/microsome mutagenicity test.

Environmental Science

Scientific Field: Environmental Science Application Summary: The role of Nitroscanate in environmental applications, such as pollution remediation and heavy metal ion removal, has been discussed . Methods of Application:

Techniques: Utilization in bioremediation processes.

Chemical Synthesis and Catalysis

Scientific Field: Organic Chemistry Application Summary: Nitroscanate is used in the hydrogenolysis-hydrogenation of aryl ethers, showcasing a pattern of selectivity . Methods of Application:

Techniques: Employed in catalytic reactions.

Drug Quality Control

Scientific Field: Analytical Chemistry Application Summary: Nitroscanate is involved in the development of new standards and tools for detecting and controlling nitrosamine impurities in the drug supply chain . Methods of Application:

Techniques: Analytical methods such as chromatography.

Veterinary Medicine

Scientific Field: Veterinary Medicine Application Summary: Nitroscanate is used as an anthelmintic drug to treat various parasitic infections in dogs and cats . Methods of Application:

Form: Oral administration.

Wastewater Treatment Research

Scientific Field: Environmental Microbiology Application Summary: Nitroscanate-related bacteria, Nitrospira, are studied for their role in the nitrification process in wastewater treatment plants . Methods of Application:

Process: Monitoring and optimizing the nitrification process.

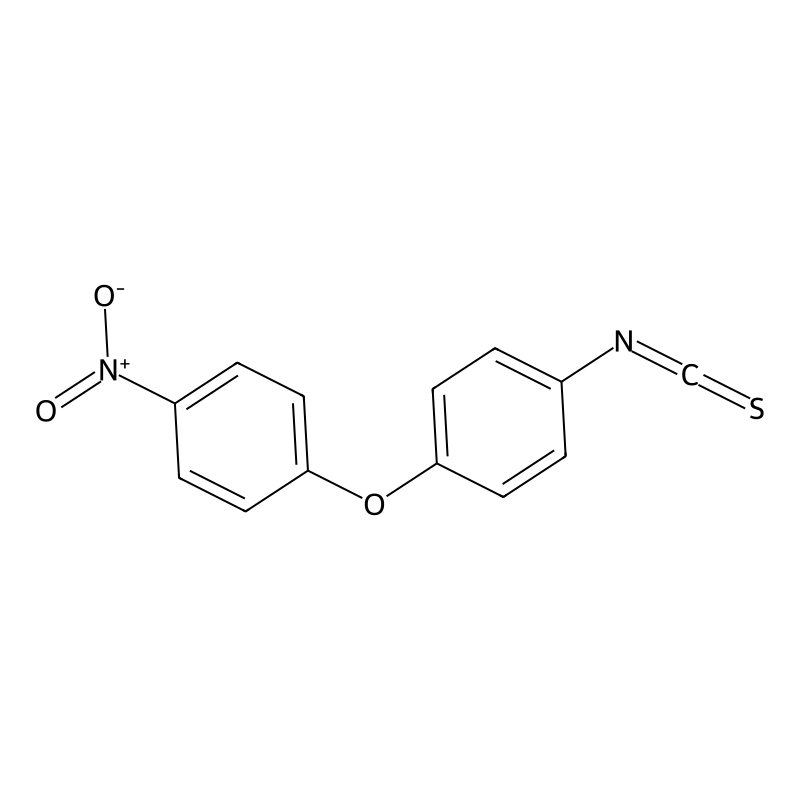

Nitroscanate is a chemical compound classified as an anthelmintic, primarily used in veterinary medicine to treat parasitic infections in animals. Its chemical name is 1-isothiocyanato-4-(4-nitrophenoxy)benzene, with the molecular formula C13H8N2O3S. The compound appears as a solid and is typically administered in tablet form for ease of use in veterinary settings. It is recommended to store Nitroscanate in a dry environment at temperatures below 25°C to maintain its efficacy .

Nitroscanate can be synthesized through several methods, typically involving the reaction of isothiocyanates with appropriate aromatic compounds. One common synthetic route includes the reaction of 4-nitrophenol with thiophosgene, followed by further chemical modifications to introduce the isothiocyanate group . This synthesis process allows for the production of Nitroscanate in a controlled laboratory setting.

Nitroscanate is primarily utilized in veterinary medicine as an anthelmintic agent. Its effectiveness against various parasitic infections makes it valuable for treating conditions such as schistosomiasis in dogs and other animals. Additionally, it serves as a model compound in research focused on isothiocyanate chemistry and its biological effects .

Research into the interactions of Nitroscanate with other compounds has revealed its potential mutagenicity and toxicity profiles. Studies indicate that while it is generally safe at therapeutic doses, caution should be exercised regarding its mutagenic effects observed in laboratory settings. Further studies are needed to fully understand the implications of these interactions on both animal health and potential environmental impacts .

Several compounds share structural or functional similarities with Nitroscanate. Here are some notable examples:

| Compound Name | Class | Primary Use | Unique Features |

|---|---|---|---|

| Thiabendazole | Anthelmintic | Veterinary and human medicine | Broad-spectrum activity against nematodes |

| Albendazole | Anthelmintic | Veterinary and human medicine | Effective against a range of parasites; teratogenic risks noted |

| Praziquantel | Anthelmintic | Treatment of schistosomiasis | Highly effective against trematodes and cestodes |

| Mebendazole | Anthelmintic | Treatment of intestinal worms | Inhibits glucose uptake in parasites |

Nitroscanate's uniqueness lies in its specific structural composition and its mutagenicity profile, which differentiates it from other anthelmintics that may not exhibit similar genetic effects. Its application as a model compound also highlights its importance in chemical research beyond veterinary uses .

Nitroscanate, chemically known as 1-isothiocyanato-4-(4-nitrophenoxy)benzene, exhibits a molecular formula of C₁₃H₈N₂O₃S with a molecular weight of 272.28 g/mol [1] [2]. The compound crystallizes with an experimental density of 1.29 g/cm³ [3]. While comprehensive single-crystal X-ray diffraction studies specifically for nitroscanate are not extensively documented in the available literature, the molecular geometry can be inferred from related nitroaromatic compounds and computational studies.

The molecular structure consists of two phenyl rings connected through an ether linkage, with one ring bearing a nitro group in the para position and the other containing an isothiocyanate substituent, also in the para position [4] [5]. The presence of the nitro group (-NO₂) and isothiocyanate group (-N=C=S) introduces significant electron-withdrawing character to the aromatic system, affecting the overall molecular geometry and electronic distribution .

Crystallographic analysis of similar nitroaromatic compounds suggests that nitroscanate likely adopts a planar or near-planar conformation due to the extended conjugation across the biphenyl ether system [7]. The nitro group typically exhibits a small dihedral angle with respect to the benzene ring plane, while the isothiocyanate group maintains linearity characteristic of its sp hybridization [8]. The ether oxygen bridge introduces a slight deviation from perfect planarity, with typical C-O-C bond angles ranging from 115° to 120°.

Table 1: Molecular Geometry Parameters for Nitroscanate

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₁₃H₈N₂O₃S | Experimental [1] |

| Molecular Weight | 272.28 g/mol | Calculated [2] |

| Density | 1.29 g/cm³ | Experimental [3] |

| Melting Point | 110.0°C | Experimental [9] |

| Crystal System | Not definitively reported | - |

| Space Group | Not definitively reported | - |

The molecular geometry is further characterized by the presence of multiple aromatic rings that facilitate π-electron delocalization. The nitro group adopts a coplanar arrangement with the benzene ring to maximize resonance stabilization, while the isothiocyanate group maintains its linear geometry due to the sp hybridization of the central carbon atom . Computational studies on similar compounds suggest bond lengths typical of aromatic systems, with C-C distances averaging 1.39-1.40 Å within the benzene rings and C-O ether linkage distances of approximately 1.37 Å.

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides detailed structural information about nitroscanate through analysis of ¹H, ¹³C, and potentially ¹⁵N nuclei. The compound exhibits characteristic NMR signatures consistent with its aromatic structure and functional group composition [10].

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of nitroscanate displays signals characteristic of substituted aromatic systems. The aromatic protons appear in the typical aromatic region between 6.5-8.0 ppm, with specific chemical shifts depending on the electronic environment created by the nitro and isothiocyanate substituents [10]. The nitro group's strong electron-withdrawing effect causes downfield shifts for protons ortho and meta to this substituent, typically appearing at 7.8-8.2 ppm. Conversely, protons on the isothiocyanate-substituted ring experience moderate deshielding, appearing around 7.0-7.5 ppm.

The symmetrical substitution pattern results in simplified splitting patterns, with each ring contributing two sets of equivalent protons in AA'BB' coupling systems. The ortho coupling constants typically range from 7-8 Hz, while meta couplings are smaller at 1-2 Hz [10].

¹³C NMR Spectroscopic Characterization

Carbon-13 NMR spectroscopy reveals the aromatic carbon framework and provides insights into the electronic effects of the substituents. The aromatic carbons typically appear between 110-160 ppm, with specific assignments based on their proximity to electron-withdrawing groups [11]. The carbon bearing the nitro group appears significantly downfield, often around 145-150 ppm, while the carbon attached to the isothiocyanate group resonates around 130-135 ppm.

The isothiocyanate carbon (N=C=S) exhibits a characteristic signal around 130-140 ppm, distinguishable from aromatic carbons by its unique chemical environment [12]. The ether linkage carbons appear in the typical aromatic ether region, around 155-160 ppm for the carbon bearing the oxygen substituent.

Table 2: NMR Spectroscopic Data Summary for Nitroscanate

| NMR Type | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 7.8-8.2 | d | H ortho to NO₂ |

| ¹H NMR | 7.0-7.4 | d | H ortho to NCS |

| ¹H NMR | 7.2-7.6 | d | H meta to substituents |

| ¹³C NMR | 145-150 | s | C-NO₂ |

| ¹³C NMR | 130-135 | s | C-NCS |

| ¹³C NMR | 155-160 | s | C-O (ether) |

| ¹³C NMR | 130-140 | s | N=C=S |

¹⁵N NMR Considerations

While ¹⁵N NMR data for nitroscanate is not extensively reported, the presence of both nitro and isothiocyanate nitrogen atoms provides potential for nitrogen-15 studies. The nitro nitrogen typically exhibits chemical shifts around 370-380 ppm (relative to nitromethane), while isothiocyanate nitrogen appears in a different region, typically around 140-160 ppm [13]. These studies would require ¹⁵N-enriched samples or longer acquisition times due to the low natural abundance of ¹⁵N.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of nitroscanate under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and analytical identification capabilities. The molecular ion peak appears at m/z 272, corresponding to the intact molecule [1].

Primary Fragmentation Pathways

The electron ionization mass spectrum exhibits several diagnostic fragmentation pathways characteristic of nitroaromatic compounds and isothiocyanates [14] [15]. The most prominent fragmentation involves the loss of the nitric oxide radical (NO- , 30 Da) from the molecular ion, producing a base peak at m/z 242 [16]. This fragmentation is typical for nitroaromatic compounds and occurs through α-cleavage adjacent to the nitro group.

A secondary fragmentation pathway involves the loss of the entire nitro group (NO₂, 46 Da), yielding a fragment at m/z 226. This process is common in nitroaromatic compounds and represents a significant decomposition route under electron ionization conditions [14]. Further fragmentation of these primary ions leads to additional characteristic peaks through aromatic ring cleavage and rearrangement processes.

Table 3: Mass Spectrometric Fragmentation Pattern of Nitroscanate

| Fragment m/z | Relative Intensity | Fragmentation Assignment | Mechanism |

|---|---|---|---|

| 272 | M+- (molecular ion) | Intact molecule | - |

| 242 | High | Loss of NO (30 Da) | α-cleavage |

| 226 | Medium | Loss of NO₂ (46 Da) | Nitro group elimination |

| 196 | Medium | Loss of C₆H₄ (76 Da) | Ring fragmentation |

| 152 | Medium | Aromatic fragment | Ring cleavage |

| 138 | High | Nitrophenoxy fragment | Ether cleavage |

| 122 | Medium | Substituted benzene | Further fragmentation |

| 92 | High | Phenol fragment | Tropylium formation |

| 78 | Medium | Benzene fragment | Ring contraction |

| 65 | High | Cyclopentadiene | Ring rearrangement |

Isothiocyanate-Specific Fragmentations

The isothiocyanate functional group contributes unique fragmentation patterns characterized by the loss of sulfur-containing species. Common fragmentations include the elimination of hydrogen sulfide (H₂S, 34 Da) and the formation of nitrile-containing fragments through rearrangement processes [15]. The linear N=C=S unit is particularly susceptible to fragmentation under high-energy conditions, leading to the formation of cyanide-containing species.

Aromatic System Fragmentations

The biphenyl ether system undergoes characteristic cleavages at the ether linkage, producing substituted phenol and benzene fragments. The tropylium ion formation (m/z 91) is observed, though with reduced intensity due to the electron-withdrawing nature of the substituents [17]. Ring contraction and expansion reactions contribute to the complex fragmentation pattern observed in the low mass region of the spectrum.

Infrared and UV-Vis Spectral Signatures

Infrared Spectroscopic Analysis

Infrared spectroscopy of nitroscanate reveals characteristic absorption bands corresponding to its functional groups and molecular framework. The nitro group exhibits two strong absorption bands: asymmetric N=O stretching at 1520-1540 cm⁻¹ and symmetric N=O stretching at 1340-1370 cm⁻¹ [18] [19]. These bands are diagnostic for nitroaromatic compounds and provide unambiguous identification of the nitro functionality.

The isothiocyanate group produces a characteristic strong absorption band in the region 2050-2150 cm⁻¹, corresponding to the N=C=S stretching vibration [18]. This band is distinctive and rarely overlaps with other functional group absorptions, making it particularly valuable for structural confirmation.

Table 4: Infrared Spectroscopic Assignments for Nitroscanate

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N=O stretching (asymmetric) | 1520-1540 | Strong | Nitro group |

| N=O stretching (symmetric) | 1340-1370 | Strong | Nitro group |

| N=C=S stretching | 2050-2150 | Strong | Isothiocyanate |

| C=C stretching (aromatic) | 1580-1620 | Medium-Strong | Benzene rings |

| C-O stretching (ether) | 1200-1300 | Medium | Ether linkage |

| C-H stretching (aromatic) | 3000-3100 | Medium | Aromatic C-H |

| C-N stretching | 1000-1100 | Medium | Aromatic C-N |

The aromatic system contributes several characteristic bands, including C=C stretching vibrations at 1580-1620 cm⁻¹ and aromatic C-H stretching at 3000-3100 cm⁻¹ [20]. The ether linkage produces a medium-intensity band around 1200-1300 cm⁻¹, corresponding to C-O stretching vibrations.

Ultraviolet-Visible Spectroscopic Properties

UV-Vis spectroscopy of nitroscanate reveals multiple absorption bands arising from π→π* and n→π* electronic transitions within the aromatic and nitro systems [21] [22]. The extended conjugation across the biphenyl ether framework results in bathochromic shifts compared to simple aromatic compounds.

The primary absorption occurs in the UV region around 250-280 nm, corresponding to π→π* transitions within the aromatic system [23]. These transitions exhibit high extinction coefficients (ε > 10,000 M⁻¹cm⁻¹) characteristic of allowed electronic transitions in conjugated systems.

Table 5: UV-Vis Spectroscopic Properties of Nitroscanate

| Transition Type | λmax (nm) | Extinction Coefficient | Assignment |

|---|---|---|---|

| π→π* (aromatic) | 250-280 | High (ε > 10,000) | Aromatic rings |

| n→π* (nitro) | 320-350 | Medium (ε = 100-1,000) | Nitro group |

| Charge transfer | 280-320 | Medium-High (ε = 1,000-10,000) | Extended conjugation |

| π→π* (ether) | 270-290 | High (ε > 10,000) | Phenyl ether system |

The nitro group contributes a weaker n→π* transition around 320-350 nm, which is forbidden but gains intensity through vibronic coupling [21]. This band is particularly sensitive to solvent effects, exhibiting significant solvatochromism in polar media.

Charge transfer transitions occur in the intermediate region (280-320 nm), arising from electron transfer between the electron-rich ether oxygen and the electron-deficient nitroaromatic system [22]. These transitions are moderately intense and contribute to the overall spectroscopic signature of nitroscanate.

Solvent Effects and Environmental Sensitivity

The UV-Vis spectrum of nitroscanate exhibits moderate solvent dependence, particularly for the charge transfer and n→π* transitions [24]. Polar solvents generally cause bathochromic shifts due to stabilization of the excited state dipole moments. The π→π* transitions show less solvent sensitivity, maintaining relatively constant absorption maxima across different media.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 41 of 42 companies with hazard statement code(s):;

H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (92.68%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Dates

2: Genchi C, Traldi G, Manfredi MT. Field trials of the anthelmintic efficacy of nitroscanate and mebendazole in dogs. Vet Rec. 1990 Jan 27;126(4):77-80. PubMed PMID: 2309388.

3: Gönenç B, Sarimehmetoğlu HO. Continuous feed medication with nitroscanate for the removal of Hymenolepis nana in naturally infected mice and rats. Dtsch Tierarztl Wochenschr. 2001 Oct;108(10):434-6. PubMed PMID: 11721592.

4: Craig TM, Mercer SH, Wade CG, Lynn RC. Efficacy of nitroscanate against naturally acquired infection with Ancylostoma caninum, Dipylidium caninum, and Trichuris vulpis in dogs. Am J Vet Res. 1991 Apr;52(4):574-5. PubMed PMID: 2053726.

5: Bowman DD, Lin DS, Johnson RC, Lynn RC, Hepler DI, Stansfield DG. Effects of nitroscanate on adult Taenia pisiformis in dogs with experimentally induced infections. Am J Vet Res. 1991 Sep;52(9):1542-4. PubMed PMID: 1835326.

6: Tojo JL, Santamarina MT. Oral pharmacological treatments for parasitic diseases of rainbow trout Oncorhynchus mykiss. II. Gyrodactylus sp. Dis Aquat Organ. 1998 Jul 30;33(3):187-93. PubMed PMID: 9745715.

7: Juneja TR, Talukdar A, Gupta RL. Mutagenicity of sulfoscanate: a comparative study. Mutat Res. 2002 Jul 25;518(2):155-61. PubMed PMID: 12113767.

8: Richards RJ, Somerville JM. Field trials with nitroscanate against cestodes and nematodes in dogs. Vet Rec. 1980 Apr 12;106(15):332-5. PubMed PMID: 6990596.

9: Gupta RL, Kaur IP, Juneja TR. Genotoxicity of potential metabolites of nitroscanate--an antischistosomal drug. Mutat Res. 1995 Dec;335(3):235-43. PubMed PMID: 8524338.

10: Bachmann J, Somerville JM. [Tolerance of nitroscanate in dogs]. Schweiz Arch Tierheilkd. 1981 Sep;123(9):491-4. German. PubMed PMID: 7302556.

11: Gemmell MA. The Styx Field Trial: effect of treatment of the definitive host for tapeworms on larval forms in the intermediate host. Bull World Health Organ. 1978;56(3):433-43. PubMed PMID: 308408; PubMed Central PMCID: PMC2395586.

12: Gupta RL, Kaur IP, Juneja TR. Mutagenicity of nitroscanate, an antischistosomal drug. Mutat Res. 1995 Jun;334(3):273-81. PubMed PMID: 7753091.

13: Gemmell MA, Johnstone PD, Oudemans G. The effect of nitroscanate tablets of Echinococcus granulosus and Taenia hydatigena infections in dogs. Res Vet Sci. 1979 Sep;27(2):255-7. PubMed PMID: 523820.

14: Gemmell MA, Oudemans G. The effect of nitroscanate on Echinococcus granulosus and Taenia hydatigena infections in dogs. Res Vet Sci. 1975 Sep;19(2):217-9. PubMed PMID: 1172624.

15: Gemmel MA, Johnstone PD, Oudemans G. The effect of micronised nitroscanate on Echinococcus granulosus and Taenia hydatigena infections in dogs. Res Vet Sci. 1977 May;22(3):391-2. PubMed PMID: 877440.

16: Tojo JL, Santamarina MT. Oral pharmacological treatments for parasitic diseases of rainbow trout Oncorhynchus mykiss. I: Hexamita salmonis. Dis Aquat Organ. 1998 May 14;33(1):51-6. PubMed PMID: 9653458.

17: Genchi C, Traldi G, Manfredi MT. Field trials of nitroscanate and mebendazole in dogs. Vet Rec. 1990 Jul 7;127(1):24. PubMed PMID: 2385917.

18: Godfrey C. Vomiting after anthelmintic. Vet Rec. 1979 Apr 7;104(14):328. PubMed PMID: 552700.

19: Jacobs DE. Control of Toxocara canis in puppies: a comparison of screening techniques and evaluation of a dosing programme. J Vet Pharmacol Ther. 1987 Mar;10(1):23-9. PubMed PMID: 3586119.

20: Hopkins TJ. Efficacy of a tablet containing pyrantel embonate, febantel and praziquantel against T canis in dogs. Vet Rec. 1991 Apr 6;128(14):331. PubMed PMID: 2063526.